(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid
Overview
Description
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid is an organic compound characterized by the presence of a bromobenzylidene group attached to a pentenedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid typically involves the condensation of 4-bromobenzaldehyde with a suitable dicarboxylic acid precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzylidene group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The double bonds in the pentenedioic acid backbone can be reduced to form saturated derivatives.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid involves its interaction with specific molecular targets and pathways. The bromobenzylidene group can interact with enzymes or receptors, leading to modulation of their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, potentially leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
Similar Compounds
(2E,4E)-4-(4-chlorobenzylidene)-3-methylpent-2-enedioic acid: Similar structure but with a chlorine atom instead of bromine.
(2E,4E)-4-(4-fluorobenzylidene)-3-methylpent-2-enedioic acid: Similar structure but with a fluorine atom instead of bromine.
(2E,4E)-4-(4-methylbenzylidene)-3-methylpent-2-enedioic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (2E,4E)-4-(4-bromobenzylidene)-3-methylpent-2-enedioic acid imparts unique reactivity and properties compared to its analogs
Properties
IUPAC Name |
(E,4E)-4-[(4-bromophenyl)methylidene]-3-methylpent-2-enedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO4/c1-8(6-12(15)16)11(13(17)18)7-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b8-6+,11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGSYWPHSYEND-JMFBPXTISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=CC1=CC=C(C=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C(=C\C1=CC=C(C=C1)Br)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.